Elacridar Hydrochloride

Blood-Brain Barrier P-glycoprotein PET Imaging

Elacridar Hydrochloride (GF120918A) is the definitive third-generation dual P-gp/BCRP inhibitor, essential for preclinical transporter studies where P-gp-selective agents (e.g., zosuquidar) are inadequate. Its dual inhibition profile uniquely blocks both major BBB efflux pumps, maximizing brain exposure of dual substrates such as tyrosine kinase inhibitors and antiretrovirals. Unlike P-gp-only inhibitors, Elacridar HCl enables complete functional efflux knockout in vivo, as validated by Tang et al. (2014). Standard crystalline form exhibits poor aqueous dissolution (~1%); ensure your protocol accounts for formulation requirements. ≥98% purity by HPLC.

Molecular Formula C34H34ClN3O5
Molecular Weight 600.1 g/mol
CAS No. 143851-98-3
Cat. No. B1662870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacridar Hydrochloride
CAS143851-98-3
Molecular FormulaC34H34ClN3O5
Molecular Weight600.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl
InChIInChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H
InChIKeyIQOJZZHRYSSFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elacridar Hydrochloride (CAS 143851-98-3) for Research Procurement: Potent, Dual P-gp/BCRP Inhibitor


Elacridar Hydrochloride (GF120918A), CAS 143851-98-3, is a third-generation, synthetic small molecule that acts as a potent, non-competitive, dual inhibitor of the major drug efflux transporters P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) [1]. As a hydrochloride salt, it is primarily utilized in preclinical research as a molecular tool to investigate the role of these transporters in drug disposition, blood-brain barrier penetration, and multidrug resistance. Its dual inhibitory profile distinguishes it from many other P-gp inhibitors, making it a valuable reference standard for assays aimed at dissecting the overlapping substrate specificities of these two efflux pumps [2].

Why Procuring Elacridar Hydrochloride is Critical: Differentiated Dual Inhibitor Activity


Generic substitution among P-glycoprotein (P-gp) inhibitors is not scientifically sound due to significant differences in transporter selectivity, potency, and pharmacokinetic behavior. Elacridar's primary differentiator is its potent dual inhibition of both P-gp and BCRP, whereas alternatives like zosuquidar are highly specific for P-gp alone [1]. This functional difference is critical, as many chemotherapeutic agents are dual substrates. Furthermore, its in vivo potency and formulation significantly impact experimental outcomes; for instance, the standard crystalline form of elacridar hydrochloride exhibits extremely poor aqueous dissolution (~1%), necessitating advanced formulations like amorphous solid dispersions to achieve reliable in vivo results [2]. Therefore, the specific chemical entity and its physical form (e.g., salt, crystalline vs. amorphous state) cannot be assumed to be equivalent to a different P-gp inhibitor, nor can one assume that a different vendor's material will perform identically without validated formulation data.

Quantitative Evidence Guide for Elacridar Hydrochloride Procurement and Selection


Elacridar Demonstrates ~3-Fold Higher In Vivo Potency for Brain P-gp Inhibition Compared to Tariquidar

In a direct in vivo comparison using (R)-[11C]verapamil PET imaging in rats, elacridar was shown to be approximately three times more potent than tariquidar at inhibiting P-glycoprotein (P-gp) at the blood-brain barrier [1]. The half-maximum effective dose (ED50) for increasing the brain distribution volume of the P-gp substrate verapamil was 1.2 ± 0.1 mg/kg for elacridar, compared to 3.0 ± 0.2 mg/kg for tariquidar [1].

Blood-Brain Barrier P-glycoprotein PET Imaging Neuropharmacokinetics

Elacridar's Dual P-gp/BCRP Inhibition Profile is a Key Differentiator from P-gp-Specific Inhibitors Like Zosuquidar

Elacridar is a potent dual inhibitor of both P-gp and BCRP, while zosuquidar is a highly specific P-gp inhibitor with minimal activity against BCRP [1]. Elacridar exhibits an IC50 of approximately 50 nM for BCRP inhibition [2]. Binding affinity studies further quantify the difference: elacridar shows a high binding potential (Bmax/KD) of 0.474 for P-gp, compared to tariquidar (0.251) and zosuquidar (0.023) [1].

Multidrug Resistance BCRP/ABCG2 Selectivity Profile Cancer Research

Oral Elacridar Hydrochloride's Absolute Bioavailability (22%) and Extended Half-Life (~20h) Define Dosing Regimens

The pharmacokinetic profile of elacridar is a critical consideration for in vivo study design. In mice, the absolute oral bioavailability (F) is 0.22 (22%) with a long terminal half-life of nearly 20 hours, compared to an intraperitoneal bioavailability of just 0.01 (1%) and a 4-hour half-life [1]. This low bioavailability and long half-life after oral administration are directly attributed to the poor aqueous solubility of the crystalline hydrochloride salt [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing ADME

Amorphous Solid Dispersion Formulation Improves Elacridar Hydrochloride Dissolution from 1% to Complete (100%)

The practical utility of elacridar hydrochloride in vivo is limited by its poor aqueous solubility. A comparative study showed that crystalline elacridar hydrochloride achieves only 1% dissolution, whereas an amorphous solid dispersion (ASD) formulation resulted in complete (100%) dissolution [1]. This ASD formulation was chemically and physically stable for at least 12 months at -20°C [1].

Pharmaceutical Formulation Solubility Enhancement Amorphous Solid Dispersion Preclinical Development

Validated Application Scenarios for Elacridar Hydrochloride in Research


Maximizing Brain Penetration of Dual P-gp/BCRP Substrates

Elacridar is the preferred tool for studies aiming to maximize brain exposure of dual P-gp/BCRP substrates, such as many tyrosine kinase inhibitors (e.g., crizotinib, gefitinib) and antiretroviral drugs. Its dual inhibitory profile ensures both major efflux pumps at the blood-brain barrier are blocked, a strategy not achievable with P-gp-specific inhibitors like zosuquidar. A study by Tang et al. (2014) demonstrated that oral coadministration of elacridar increased the brain-to-plasma ratio of crizotinib in wild-type mice to levels comparable with those in triple-knockout (Abcb1a/1b;Abcg2-/-) mice, effectively validating its use for mimicking complete efflux transporter knockout [1].

Oral Bioavailability Enhancement of Efflux Transporter Substrates

Elacridar can be used to investigate the role of intestinal P-gp and BCRP in limiting the oral absorption of co-administered compounds. By inhibiting these transporters in the gut, elacridar can significantly increase the plasma exposure of substrate drugs. Studies have shown that oral elacridar coadministration can improve the oral bioavailability of drugs like paclitaxel and topotecan [1]. However, due to its own low oral bioavailability (F=0.22), it must be formulated appropriately, such as in an amorphous solid dispersion, to ensure it reaches effective concentrations in the intestinal lumen and plasma [2].

In Vitro Mechanistic Studies of Multidrug Resistance (MDR)

As a reference inhibitor of both P-gp and BCRP, elacridar is essential for in vitro assays designed to confirm the functional involvement of these transporters in drug resistance. In cytotoxicity reversal assays, elacridar (typically at 0.5-2.5 µM) is used to sensitize MDR-overexpressing cell lines to chemotherapeutic agents, thereby quantifying the contribution of active efflux to resistance [1]. Its well-characterized dual activity makes it a necessary control to differentiate between P-gp-mediated, BCRP-mediated, or dual transporter-mediated resistance mechanisms, especially when used alongside specific inhibitors like zosuquidar or the BCRP-specific inhibitor Ko143.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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